molecular formula C26H22N2O3 B5495006 N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

Cat. No.: B5495006
M. Wt: 410.5 g/mol
InChI Key: HLLJFXZQCAKYGH-AGPUXGRSSA-N
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Description

N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-acetylaniline with a suitable aldehyde to form an intermediate Schiff base.

    Conjugation with benzaldehyde: The intermediate is then reacted with benzaldehyde under basic conditions to form the conjugated diene system.

    Amidation: The final step involves the reaction of the conjugated diene with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved include the inhibition of signal transduction pathways that promote cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide: shares similarities with other conjugated dienes and aromatic amides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c1-19(29)21-15-17-23(18-16-21)27-26(31)24(14-8-11-20-9-4-2-5-10-20)28-25(30)22-12-6-3-7-13-22/h2-18H,1H3,(H,27,31)(H,28,30)/b11-8+,24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLJFXZQCAKYGH-AGPUXGRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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